molecular formula C10H9N3O B1331497 N-(1,5-naphthyridin-2-yl)acetamide CAS No. 38956-59-1

N-(1,5-naphthyridin-2-yl)acetamide

Cat. No. B1331497
CAS RN: 38956-59-1
M. Wt: 187.2 g/mol
InChI Key: GXPZKPVBYNLJSV-UHFFFAOYSA-N
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Description

“N-(1,5-naphthyridin-2-yl)acetamide” is a compound that belongs to the class of 1,5-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “N-(1,5-naphthyridin-2-yl)acetamide”, has been extensively studied. Classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “N-(1,5-naphthyridin-2-yl)acetamide”, show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Antibacterial Agents

Several studies have highlighted the potential of N-(1,5-naphthyridin-2-yl)acetamide derivatives in antibacterial applications. For instance, derivatives of this compound, such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, have been synthesized and shown significant antibacterial activity. The structural elucidation of these compounds was achieved through various spectroscopic techniques, indicating their potential as effective antimicrobial agents (Ramalingam et al., 2019). Additionally, a series of 1,8-naphthyridine-based 5-arylidene derivatives of thiazolidinone, derived from similar compounds, also demonstrated moderate to excellent antibacterial activity, suggesting the efficacy of these compounds in combating infectious diseases (Kundenapally et al., 2019).

Fluorescent Chemosensors

N-(1,5-naphthyridin-2-yl)acetamide derivatives have also been studied for their potential as fluorescent chemosensors. A notable example is a compound based on naphthyridine and benzothiazole group, developed as a turn-on fluorescent chemosensor for simultaneously detecting Al3+ and Fe3+. The sensing mechanism was deduced through various spectroscopic and theoretical studies, revealing its potential in metal ion detection and signaling (Yao et al., 2018).

Synthesis of Functionalized Compounds

N-(1,5-naphthyridin-2-yl)acetamide and its derivatives serve as key intermediates in the synthesis of a diverse array of functionalized compounds. For example, studies have demonstrated the synthesis of 2-chloro-1,8-naphthyridines-3-carbaldehyde and its transformation into various functionalities, exhibiting promising antimicrobial activity. The synthesis routes explored offer advantages such as shorter reaction times and high yields, making these compounds valuable in medicinal chemistry (Kumar et al., 2010).

Future Directions

The future directions of research on “N-(1,5-naphthyridin-2-yl)acetamide” and similar compounds could involve further exploration of their synthesis, reactivity, and potential biological activities .

properties

IUPAC Name

N-(1,5-naphthyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7(14)12-10-5-4-8-9(13-10)3-2-6-11-8/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPZKPVBYNLJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356470
Record name N-(1,5-naphthyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-naphthyridin-2-yl)acetamide

CAS RN

38956-59-1
Record name N-(1,5-naphthyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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